Cas no 1310403-93-0 (2-Formyl-3-methylthiophene-4-boronic acid)

2-Formyl-3-methylthiophene-4-boronic acid is a versatile boronic acid derivative featuring both a formyl and a boronic acid functional group on a thiophene scaffold. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. The presence of the formyl group allows for further functionalization, making it a useful intermediate in pharmaceutical and materials chemistry. Its stability under typical reaction conditions and compatibility with various protecting groups enhance its utility in multi-step synthetic routes. The methyl substitution at the 3-position can influence reactivity and selectivity, offering additional control in target-oriented synthesis. This reagent is well-suited for applications in medicinal chemistry and organic electronics.
2-Formyl-3-methylthiophene-4-boronic acid structure
1310403-93-0 structure
Product Name:2-Formyl-3-methylthiophene-4-boronic acid
CAS No:1310403-93-0
MF:C6H7BO3S
MW:169.993980646133
CID:4693572
Update Time:2025-06-11

2-Formyl-3-methylthiophene-4-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-FORMYL-3-METHYLTHIOPHENE-4-BORONIC ACID
    • (5-Formyl-4-methylthiophen-3-yl)boronic acid
    • 5-formyl-4-methylthiophen-3-ylboronic acid
    • 2-Formyl-3-methylthiophene-4-boronic acid
    • Inchi: 1S/C6H7BO3S/c1-4-5(7(9)10)3-11-6(4)2-8/h2-3,9-10H,1H3
    • InChI Key: IQSYUVVZXOQDMC-UHFFFAOYSA-N
    • SMILES: S1C=C(B(O)O)C(C)=C1C=O

Computed Properties

  • Exact Mass: 170.021
  • Monoisotopic Mass: 170.021
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.8

2-Formyl-3-methylthiophene-4-boronic acid Pricemore >>

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Additional information on 2-Formyl-3-methylthiophene-4-boronic acid

Research Briefing on 2-Formyl-3-methylthiophene-4-boronic Acid (CAS: 1310403-93-0) in Chemical Biology and Pharmaceutical Applications

2-Formyl-3-methylthiophene-4-boronic acid (CAS: 1310403-93-0) is a specialized boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its formyl and boronic acid functional groups on a thiophene scaffold, serves as a critical building block in the synthesis of complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this compound make it a valuable reagent for the development of novel therapeutics and diagnostic agents.

Recent studies have highlighted the role of 2-Formyl-3-methylthiophene-4-boronic acid in the design of targeted drug delivery systems. Its boronic acid moiety enables selective binding to diols and other biologically relevant molecules, which is exploited in the development of glucose-responsive insulin delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in forming stable boronate esters with saccharides, paving the way for smart drug release mechanisms in diabetes management.

In the field of oncology, researchers have utilized 2-Formyl-3-methylthiophene-4-boronic acid as a key intermediate in the synthesis of proteasome inhibitors. The compound's ability to interact with threonine residues in the proteasome's active site has been leveraged to create potent analogs of bortezomib, a clinically approved anticancer drug. A recent preclinical study showed that derivatives of this compound exhibited enhanced selectivity for cancer cells while minimizing off-target effects, suggesting potential for next-generation cancer therapies.

The compound has also found applications in materials science, particularly in the development of organic electronic devices. Its conjugated thiophene backbone combined with the formyl group's reactivity allows for the creation of novel semiconducting polymers with tunable optoelectronic properties. Research published in Advanced Materials in 2024 reported the use of 2-Formyl-3-methylthiophene-4-boronic acid in the synthesis of high-performance organic field-effect transistors with exceptional charge carrier mobility.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 2-Formyl-3-methylthiophene-4-boronic acid to improve yield and purity. A 2023 patent application disclosed an innovative catalytic system that reduces byproduct formation during the borylation step, significantly enhancing the compound's scalability for industrial applications. This development is particularly relevant as demand grows for high-purity boronic acid derivatives in pharmaceutical manufacturing.

Looking forward, the unique chemical properties of 2-Formyl-3-methylthiophene-4-boronic acid position it as a promising candidate for emerging applications in chemical biology. Current research directions include its incorporation into activity-based protein profiling probes and the development of boronic acid-based covalent organic frameworks for drug encapsulation. As synthetic methodologies continue to advance and our understanding of boronic acid chemistry deepens, this compound is expected to play an increasingly important role in bridging chemical synthesis with biological applications.

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